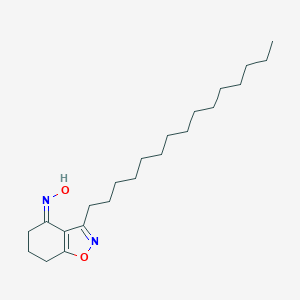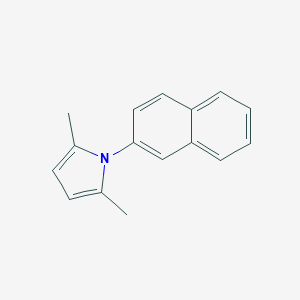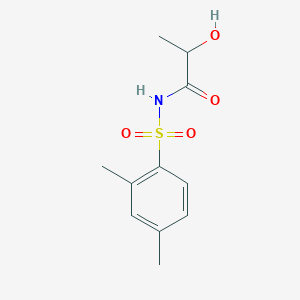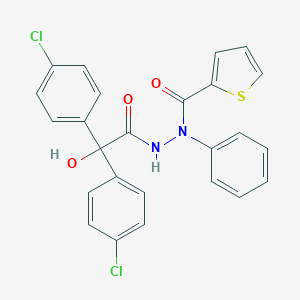![molecular formula C21H21N3O4 B273783 N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as NPC1161B, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is also involved in the development and progression of cancer. By inhibiting IKKβ, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is able to suppress the activation of NF-κB and reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages and to reduce inflammation in animal models of inflammatory diseases. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
One advantage of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is in the development of more potent and selective inhibitors of IKKβ. Another area of interest is in the development of formulations that improve the solubility of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, which could increase its efficacy in vivo. Finally, further studies are needed to explore the potential therapeutic applications of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide in a variety of inflammatory and cancer-related conditions.
合成法
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-nitrobenzaldehyde, which is then reacted with piperidine to form 4-nitrophenylpiperidine. The resulting compound is then reacted with N-(2-bromoethyl)benzamide to form the final product, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide.
科学的研究の応用
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been studied for its potential therapeutic applications in both cancer and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
製品名 |
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide |
|---|---|
分子式 |
C21H21N3O4 |
分子量 |
379.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(17-7-3-1-4-8-17)22-19(21(26)23-13-5-2-6-14-23)15-16-9-11-18(12-10-16)24(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)/b19-15+ |
InChIキー |
QPNRUZBBVVGPGF-XDJHFCHBSA-N |
異性体SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)



![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
